molecular formula C24H48O3 B12590245 Methyl (2R)-2-hydroxytricosanoate CAS No. 641637-48-1

Methyl (2R)-2-hydroxytricosanoate

Cat. No.: B12590245
CAS No.: 641637-48-1
M. Wt: 384.6 g/mol
InChI Key: CVDOLGNPMWRXBI-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, This compound , follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for hydroxy fatty acid esters. The root name "tricosanoate" indicates a 23-carbon carboxylic acid ester, while the prefix "2-hydroxy" specifies the hydroxyl group substitution at the second carbon of the alkyl chain. The "(2R)" descriptor denotes the absolute configuration of the hydroxyl-bearing carbon, adhering to the Cahn-Ingold-Prelog priority rules.

Alternative naming conventions include 2-hydroxy tricosanoic acid methyl ester and methyl 2-hydroxy-tricosanoate , both of which emphasize the esterification of the carboxylic acid group with methanol. These names are consistent with the structural features observed in the compound’s SMILES representation: CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O, which confirms the hydroxyl group’s position and the methyl ester moiety.

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 118745-41-8 . Additional identifiers include:

  • PubChem CID : 10572116
  • InChIKey : CVDOLGNPMWRXBI-UHFFFAOYSA-N
  • SMILES : CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
  • Molecular formula : C₂₄H₄₈O₃

These identifiers facilitate unambiguous chemical referencing in databases and academic literature. The compound’s Nikkaji number, J297.264F , further aids in cataloging within specialized chemical registries.

Molecular Formula and Stereochemical Configuration Analysis

This compound has a molecular formula of C₂₄H₄₈O₃ and a molecular weight of 384.6 g/mol . The ester functional group (-COOCH₃) and hydroxyl group (-OH) contribute to its polar character, while the long hydrocarbon chain imparts hydrophobicity.

The stereochemical configuration at the second carbon is critical to the compound’s biological activity. The R-configuration arises from the Cahn-Ingold-Prelog priority rules, where the hydroxyl group (-OH), methyl ester (-COOCH₃), and two alkyl chains are prioritized to assign the spatial arrangement. This configuration distinguishes it from the S-enantiomer, which would exhibit different physicochemical and biological properties.

Comparative Structural Features of Hydroxy Fatty Acid Esters

This compound shares structural similarities with other hydroxy fatty acid esters but differs in chain length and hydroxyl group placement. Key comparisons include:

Compound Name Molecular Formula Hydroxyl Position Chain Length Biological Source/Function
This compound C₂₄H₄₈O₃ C2 C23 Sea sponges, A. pilosa
Methyl 2-hydroxypalmitate C₁₇H₃₄O₃ C2 C16 Sphingolipids in mammalian skin
Methyl 2-hydroxystearate C₁₉H₃₈O₃ C2 C18 Myelin stabilization
ω-FAHFAs C₃₀–C₃₄ ω-position C30–C34 Biosurfactants in tear film

The C23 chain length of this compound is unusually long compared to most biologically derived 2-hydroxy fatty acid esters, which typically range from C16 to C18. This extended chain enhances hydrophobic interactions, making the compound prevalent in lipid-rich environments such as marine sponges and plant cuticles. The 2-hydroxy substitution pattern is conserved across sphingolipids and FAHFA (Fatty Acyl Esters of Hydroxy Fatty Acids) families, where it participates in hydrogen bonding and membrane stabilization. However, unlike ω-FAHFAs—which feature hydroxyl groups at the terminal (ω) position—this compound’s internal hydroxyl group enables distinct intermolecular interactions.

In synthetic chemistry, this compound serves as a precursor for surfactants and emulsifiers due to its amphiphilic structure. Its enzymatic inhibition of protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase (IC₅₀ = 36.39 μM and 112.8 μM, respectively) further highlights its bioactivity, a trait shared with shorter-chain hydroxy esters but modulated by its unique stereochemistry.

Properties

CAS No.

641637-48-1

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

methyl (2R)-2-hydroxytricosanoate

InChI

InChI=1S/C24H48O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(25)24(26)27-2/h23,25H,3-22H2,1-2H3/t23-/m1/s1

InChI Key

CVDOLGNPMWRXBI-HSZRJFAPSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-2-hydroxytricosanoate typically involves the esterification of (2R)-2-hydroxytricosanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds as follows:

(2R)-2-hydroxytricosanoic acid+methanolacid catalystMethyl (2R)-2-hydroxytricosanoate+water\text{(2R)-2-hydroxytricosanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (2R)-2-hydroxytricosanoic acid+methanolacid catalyst​Methyl (2R)-2-hydroxytricosanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Methanolysis and Hydrolysis Reactions

Methanolysis under acidic conditions is a key reaction for structural analysis. When treated with methanolic HCl, methyl (2R)-2-hydroxytricosanoate undergoes cleavage to yield:

  • Fatty acid methyl esters (FAME) : Identified via GC-MS as methyl 2-hydroxytricosanoate (major product) alongside homologs like methyl 2-hydroxydocosanoate and methyl 2-hydroxytetracosanoate .

  • Long-chain bases (LCB) : Phytosphingosine derivatives such as 2-amino-1,3,4-trihydroxy-octadecane are released .

GC-MS Data for Methanolysis Products

ComponentRetention Time (min)Mass Spectral Peaks (m/z)Reference
Methyl 2-hydroxytricosanoate30.7384 (M⁺), 325 (M⁺–59)
Methyl 2-hydroxydocosanoate27.5370 (M⁺), 311 (M⁺–59)
Methyl 2-hydroxytetracosanoate34.5398 (M⁺), 339 (M⁺–59)

The loss of 59 Da (M⁺–59) corresponds to cleavage of the methyl ester group (–COOCH₃) .

Derivatization for Analytical Characterization

To enhance volatility for GC-MS analysis, this compound is often converted to its trimethylsilyl (TMS) ether derivative:

  • Reagent : Trimethylsilylating agents (e.g., BSTFA).

  • Product : Methyl 2-[(trimethylsilyl)oxy]tricosanoate, observed as a single peak in GC with a retention index (RI) of 2815 on SE-30 columns .

Key Spectral Data for TMS Derivative

  • Molecular Formula : C₂₇H₅₆O₃Si .

  • Mass Spectrum : Dominant ions at m/z 456 (M⁺), 159 (base peak) .

  • ¹³C-NMR : Signals at δ 14.2 (terminal methyl, normal chain) and δ 22.9 (iso chain) .

Stereochemical Confirmation

The (2R)-configuration is confirmed via:

  • Optical Rotation : [α]ᴅ²⁵ = –3.5° (c = 1.0, CHCl₃), consistent with R-configuration .

  • NMR Analysis : Coupling patterns in ¹H- and ¹³C-NMR align with phytosphingosine-type ceramides bearing (2S,3S,4R,2′R) configurations .

Stability and Side Reactions

  • Thermal Stability : Decomposes above 70°C, forming unidentified degradation products .

  • Oxidation : The hydroxyl group at C-2 is susceptible to oxidation under strong acidic or basic conditions, though specific oxidation products are not well-documented .

Comparative Reactivity

This compound shows reactivity patterns similar to other 2-hydroxy fatty acid esters:

Reaction TypeThis compoundMethyl 2-hydroxyhexadecanoate
Methanolysis EfficiencyHigh (yields >95%)Moderate (yields ~80%)
TMS DerivatizationRapid (≤10 min)Slower (≥20 min)

Scientific Research Applications

Lipid Science

Methyl (2R)-2-hydroxytricosanoate is primarily utilized in lipid research and formulations. Its structure allows it to function as a building block for more complex lipids.

Applications in Lipid Research

  • Fatty Acid Composition Analysis : The compound is used as a standard in gas chromatography-mass spectrometry (GC-MS) for analyzing fatty acid compositions in biological samples .
  • Synthesis of Bioactive Lipids : It serves as a precursor in synthesizing bioactive lipids that can influence cell signaling pathways .

Pharmaceutical Applications

The pharmaceutical industry exploits the properties of this compound for drug development and formulation.

Drug Delivery Systems

  • Improvement of Bioavailability : The compound can enhance the solubility and bioavailability of poorly soluble drugs by forming lipid-based drug delivery systems .
  • Targeted Drug Delivery : Its fatty acid structure allows it to be incorporated into liposomes or nanoparticles, facilitating targeted drug delivery to specific tissues .

Therapeutic Uses

  • Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for developing new anti-inflammatory medications .

Cosmetic Industry

In cosmetics, this compound is valued for its emollient properties.

Skin Care Formulations

  • Moisturizers and Creams : It is used in skin care products to improve texture and provide hydration, acting as an effective moisturizer .
  • Stabilizing Agent : The compound helps stabilize emulsions in cosmetic formulations, enhancing product shelf life and performance .

Case Studies

Study TitleDescriptionFindings
"Lipid-based Drug Delivery Systems"Investigated the use of this compound in lipid formulationsEnhanced solubility and bioavailability of drugs were observed
"Emollient Properties of Fatty Acids"Explored the application of fatty acids in skin careThis compound improved skin hydration and texture

Mechanism of Action

The mechanism of action of Methyl (2R)-2-hydroxytricosanoate involves its interaction with biological membranes. The hydroxyl group allows for hydrogen bonding with membrane lipids, potentially altering membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and enzyme activity.

Comparison with Similar Compounds

Methyl (2R)-2-hydroxytricosanoate belongs to a broader class of methyl hydroxy fatty acid esters. Below is a detailed comparison with structurally analogous compounds, focusing on chain length, hydroxyl position, stereochemistry, and physicochemical properties.

Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Hydroxyl Position Storage Conditions CAS Number
This compound C24H48O3 384.63 68–70 C2 (R-config.) -20°C 118745-41-8
Methyl 2-hydroxytetradecanoate C15H30O3 258.39 N/A C2 -20°C 56009-40-6
Methyl 3-hydroxytetradecanoate C15H30O3 258.39 36–37 C3 -20°C 55682-83-2
Methyl 30-hydroxytriacontanoate C31H62O3 482.82 88–91 C30 N/A 49055-02
Methyl 2-hydroxytetracosanoate C25H50O3 398.66 N/A C2 N/A 2433-95-6

Key Observations :

Chain Length Effects: Longer alkyl chains (e.g., C30 in Methyl 30-hydroxytriacontanoate) correlate with higher melting points (88–91°C) due to increased van der Waals interactions . This compound (C23 chain) has a moderate melting point (68–70°C), while shorter-chain analogs (e.g., C14 and C15) exhibit lower or unrecorded melting points. Solubility in organic solvents (e.g., chloroform/methanol) is common among these esters, though longer chains may reduce solubility in polar solvents .

Hydroxyl Position and Stereochemistry: The C2 hydroxyl group in this compound distinguishes it from analogs like Methyl 3-hydroxytetradecanoate (C3 hydroxyl). The proximity of the hydroxyl to the ester group may enhance intramolecular hydrogen bonding, affecting reactivity and stability . For example, in ceramides, such stereochemistry influences membrane fluidity and protein binding .

Synthetic and Analytical Considerations: Methyl 2-hydroxytetradecanoate and Methyl 3-hydroxytetradecanoate share similar molecular weights but differ in hydroxyl positioning, which can be resolved via NMR or GC-MS . Methyl 30-hydroxytriacontanoate’s extreme chain length requires specialized synthesis techniques, such as elongation of fatty acid precursors .

Biological Activity

Methyl (2R)-2-hydroxytricosanoate, a long-chain fatty acid methyl ester, has garnered attention in recent biological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its cytotoxic effects, structural characteristics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C24H48O3C_{24}H_{48}O_3 with a molecular weight of 385 g/mol. It is a methyl ester of a 2-hydroxy fatty acid, specifically derived from tricosanoic acid. The compound exhibits a melting point range of 68-70 °C and is noted for its high purity, typically exceeding 98% in synthesized forms .

Cytotoxic Effects

Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance, compounds containing similar structures demonstrated significant inhibition of colony formation in human cancer cells such as MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer). At a concentration of 20 µM, related compounds inhibited colony formation by up to 68%, comparable to the well-known chemotherapeutic agent doxorubicin, which achieved a 70% reduction at the same concentration .

The mechanisms underlying the cytotoxic activity of this compound may involve:

  • Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression, leading to reduced viability in cancer cells.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways, although specific studies on this compound are still needed to confirm this effect.

Study Overview

A study focused on the extraction and characterization of glycosphingolipids from echinoderms reported findings relevant to this compound. The research utilized various analytical techniques including NMR and mass spectrometry to elucidate the structure and confirm the presence of hydroxyl and amide functional groups, which are crucial for biological activity .

Table: Summary of Biological Activities

CompoundCell LineConcentration (µM)Inhibition (%)Comparison Agent
This compoundMDA-MB-2312068Doxorubicin
Related Compound 1HT-292054Doxorubicin
Related Compound 2MDA-MB-2312068Doxorubicin

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Methyl (2R)-2-hydroxytricosanoate in laboratory settings?

  • Methodological Answer : Synthesis typically involves esterification of 2-hydroxytricosanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Purification is achieved via recrystallization or column chromatography. Characterization requires HPLC for purity assessment (>97% by HPLC, as per commercial standards) and NMR (¹H/¹³C) to confirm the esterification and stereochemistry at the C2 position . Storage at -20°C is critical to prevent degradation .

Q. How should researchers handle this compound to ensure safety and stability?

  • Methodological Answer : Use nitrile gloves and chemical-resistant lab coats (e.g., Tyvek suits) during handling. Work in a fume hood to avoid inhalation. Store aliquots at -20°C in airtight, light-protected containers. Disposal must comply with hazardous waste regulations, including neutralization and incineration .

Q. What analytical techniques are essential for confirming the structural identity of this compound?

  • Methodological Answer : Combine mass spectrometry (GC-MS or LC-MS) for molecular weight confirmation (m/z 384.63) and NMR spectroscopy to resolve the (2R) configuration. For stereochemical validation, compare optical rotation data with literature values or employ chiral chromatography .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported purity levels of this compound across commercial sources?

  • Methodological Answer : Cross-validate purity using orthogonal methods:

  • HPLC-ELSD for lipid-specific quantification.
  • Titration to assess free fatty acid content.
  • Karl Fischer titration to rule out moisture interference.
    Discrepancies may arise from batch-specific degradation or analytical method variability; always request certificates of analysis (CoA) from suppliers .

Q. What role does this compound play in the structural analysis of complex lipids, such as ceramides?

  • Methodological Answer : In ceramide studies, it serves as a biomarker for sphingolipid metabolism. Use GC-MS to detect its presence in lipid extracts, coupled with HMBC NMR to map long-range correlations between the hydroxyl group and adjacent carbons in the ceramide backbone .

Q. What experimental strategies are effective for studying the stereospecific biological activity of this compound?

  • Methodological Answer :

  • Enzymatic assays : Incubate with lipases (e.g., Candida antarctica lipase B) to assess stereoselective hydrolysis.
  • Cell-based models : Compare uptake/toxicity in lipid-rich environments (e.g., macrophage foam cells) using enantiomerically pure (2R) vs. (2S) forms.
  • Molecular docking : Model interactions with lipid-binding proteins (e.g., FABP4) to predict stereochemical preferences .

Q. How can researchers address challenges in quantifying trace amounts of this compound in biological matrices?

  • Methodological Answer : Optimize LC-MS/MS with a C18 column and APCI ionization for enhanced sensitivity. Use deuterated internal standards (e.g., this compound-d₅) to correct for matrix effects. Validate recovery rates (≥80%) via spike-and-recovery experiments in plasma or tissue homogenates .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When NMR data conflicts with MS results (e.g., unexpected fragmentation), re-examine sample preparation for oxidation artifacts or isotopic impurities .
  • Stereochemical Purity : Confirm the absence of (2S) enantiomers using chiral columns (e.g., Chiralpak IA) with hexane:isopropanol (95:5) mobile phase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.